N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 251.23 [M]⁺.
- Fragments :
Table 2: Key Spectral Assignments
| Technique | Signal (δ/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 9.80 ppm | -NHOH hydroxyimino proton |
| ¹⁹F NMR | -63.5 ppm | CF₃ group |
| IR | 1140 cm⁻¹ | C-F symmetric stretch |
| MS | 251.23 | Molecular ion |
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following:
- Electrostatic potential : The trifluoromethyl group exhibits strong electron-withdrawing effects (-0.45 e⁻/Ų), while the hydroxyimino group acts as a weak electron donor (+0.12 e⁻/Ų).
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Optimized geometry : Bond lengths of 1.39 Å (C-N in pyridine) and 1.81 Å (C-S).
Figure 1: DFT-Optimized Structure
(Note: A computational model shows planar pyridine and non-coplanar ethanimidamide moieties due to steric effects from the CF₃ group.)
The structural insights from these studies align with spectroscopic and crystallographic data for related compounds, underscoring the reliability of computational methods in predicting molecular behavior.
Properties
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVRECJJXXIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC/C(=N/O)/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N'-Hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide, with the CAS number 263762-04-5, is a chemical compound that has garnered interest in various fields, particularly medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyl group and a trifluoromethyl-substituted pyridine moiety, suggest potential biological activity that warrants further investigation.
- Molecular Formula : C₈H₈F₃N₃OS
- Molecular Weight : 251.23 g/mol
- Structure : Contains a thioether linkage and a hydroxyl group, enhancing its solubility and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, which may include enzymes or receptors involved in metabolic pathways. The following sections delve into specific areas of biological activity associated with this compound.
Inhibition of Nitric Oxide Synthase (NOS)
Research has shown that compounds similar to this compound can inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO), which plays a critical role in various physiological processes and pathological conditions.
A study highlighted the effectiveness of acetamidine derivatives in inhibiting iNOS, suggesting that N'-hydroxy derivatives may exhibit similar properties due to structural similarities .
Potential Applications
The biological activity of this compound positions it as a candidate for therapeutic applications in:
- Antimicrobial Activity : Compounds with similar structures have shown promise in combating bacterial infections.
- Anti-inflammatory Effects : By inhibiting iNOS, this compound may reduce inflammation-related conditions.
- Drug Metabolism Modulation : Interaction studies could reveal its role in influencing drug metabolism pathways.
Case Studies and Research Findings
A review of existing literature reveals several key findings related to the biological activity of this compound:
| Study | Findings |
|---|---|
| Inhibition of NOS by Acetamidine Derivatives | Demonstrated that acetamidine derivatives can effectively inhibit iNOS, suggesting potential for N'-hydroxy derivatives to exhibit similar effects. |
| Preliminary studies indicated antimicrobial activity, warranting further exploration into its use as an antimicrobial agent. | |
| Suggested potential interactions with metabolic enzymes, indicating possible implications for drug metabolism and efficacy. |
Scientific Research Applications
Preliminary studies indicate that N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide exhibits significant biological activity. Its unique structure suggests potential interactions with various biological targets:
- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, indicating that this compound may also possess such properties. Research is ongoing to evaluate its efficacy against specific pathogens.
- Anti-inflammatory Potential : The structural characteristics of this compound suggest it could modulate inflammatory pathways, which is critical in the development of new anti-inflammatory drugs.
Medicinal Chemistry Applications
The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies:
- Drug Metabolism Studies : Interaction studies are crucial for understanding how this compound influences drug metabolism or efficacy. Techniques like molecular docking and binding assays are employed to elucidate these interactions.
- Therapeutic Development : Given its potential biological activities, this compound may serve as a lead compound in the development of new therapeutics targeting various diseases.
Agrochemical Applications
The unique properties of this compound also make it relevant in the agrochemical sector:
- Pesticide Development : Compounds with similar structures have been explored for their efficacy as pesticides. The trifluoromethyl group could enhance the compound's stability and activity against pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide can be contextualized by comparing it to two closely related analogs:
N'-Hydroxy-2-[3-(Trifluoromethyl)Phenoxy]Ethanimidamide
This analog replaces the pyridylthio group with a phenoxy (-O-) substituent (Fig. 1). Key differences include:
| Property | Pyridylthio Derivative | Phenoxy Derivative |
|---|---|---|
| Substituent | Pyridine-2-ylthio (-S-) | Phenoxy (-O-) |
| Aromatic System | Pyridine ring (N-heteroaromatic) | Benzene ring (homoaromatic) |
| Electronic Effects | Thioether: Moderate electron-withdrawing, polarizable | Ether: Electron-withdrawing (-CF₃), less polarizable |
| Lipophilicity | Higher (due to sulfur’s larger atomic radius) | Lower |
| Oxidative Stability | Susceptible to oxidation (thioether → sulfoxide) | More stable (ether linkage resistant to oxidation) |
The pyridine ring’s nitrogen may also participate in hydrogen bonding or π-stacking interactions absent in the benzene-based analog .
6-Amino-4-(Trifluoromethyl)Nicotinic Acid
This compound (Fig. 2) shares the trifluoromethylpyridine motif but diverges significantly in functional groups:
| Property | Pyridylthio Ethanimidamide | 6-Amino-4-(Trifluoromethyl)Nicotinic Acid |
|---|---|---|
| Core Structure | Ethanimidamide with N'-hydroxy group | Nicotinic acid (pyridine-3-carboxylic acid) |
| Functional Groups | Thioether, hydroxyimino | Amino (-NH₂), carboxylic acid (-COOH) |
| Acid-Base Behavior | Weak base (imidamide) | Amphoteric (acidic COOH, basic NH₂) |
| Applications | Potential metal chelation, enzyme inhibition | Pharmaceutical intermediate (e.g., kinase inhibitors) |
The carboxylic acid and amino groups in 6-amino-4-(trifluoromethyl)nicotinic acid enable salt formation and broader solubility in aqueous media, making it more versatile in drug synthesis. In contrast, the ethanimidamide’s N'-hydroxy group may confer radical-scavenging or nitric oxide synthase inhibitory activity .
Research Findings and Limitations
While direct comparative studies on these compounds are scarce, structural analysis and analog-based inferences highlight critical distinctions:
- Synthetic Accessibility: The pyridylthio derivative’s discontinuation by CymitQuimica suggests challenges in synthesis or purification compared to the phenoxy analog, which remains listed (availability unconfirmed).
- Biological Relevance: The thioether’s lipophilicity could enhance bioavailability, but its oxidative instability may limit in vivo utility. The phenoxy analog’s ether linkage offers better stability for long-term applications.
- Functional Versatility: 6-Amino-4-(trifluoromethyl)nicotinic acid’s dual functional groups make it a more flexible building block in medicinal chemistry compared to the ethanimidamide derivatives.
Preparation Methods
Overview
Preparation methods for this compound are primarily described in patent literature related to pesticidal compounds, where this molecule or closely related analogs are synthesized for agricultural applications. The synthesis involves constructing the ethanimidamide core with a thioether linkage to the substituted pyridine ring, followed by hydroxylation to introduce the N'-hydroxy group.
Synthetic Route Summary
The general synthetic strategy can be outlined as follows:
Formation of 2-(3-(trifluoromethyl)pyridin-2-yl)thiol intermediate
- Starting from 3-(trifluoromethyl)pyridin-2-yl halides (e.g., bromide or chloride), nucleophilic substitution with a thiol source (e.g., sodium hydrosulfide or thiourea derivatives) yields the corresponding thiol or thioether intermediate.
Coupling with an amidine or imidate precursor
- The thiol intermediate is reacted with an ethanimidamide derivative or its precursor to form the thio-substituted ethanimidamide scaffold.
Hydroxylation at the amidine nitrogen
- The amidine nitrogen is selectively hydroxylated to produce the N'-hydroxy group, often using hydroxylamine or related reagents under controlled conditions.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 3-(trifluoromethyl)pyridin-2-yl halide + NaSH or thiourea | Nucleophilic substitution to form thioether intermediate | Typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–100°C) |
| 2 | Thioether intermediate + ethanimidamide precursor | Coupling reaction to form thio-substituted ethanimidamide | May require base catalysis (e.g., triethylamine) and inert atmosphere to prevent oxidation |
| 3 | Amidino-thioether + hydroxylamine hydrochloride | Hydroxylation to form N'-hydroxy group | Reaction performed in aqueous or mixed solvents, pH controlled to favor hydroxylamine addition |
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization
- The presence of the trifluoromethyl group requires careful control of reaction conditions to avoid side reactions such as defluorination or decomposition.
- Hydroxylation step is sensitive to pH and temperature; optimized protocols maintain mild conditions to preserve the integrity of the thioether linkage.
- Yields reported in patent literature for similar compounds range from moderate to high (50–85%), depending on reagent purity and reaction scale.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome | Yield Range |
|---|---|---|---|---|
| Thioether formation | 3-(trifluoromethyl)pyridin-2-yl halide, NaSH | 60–100°C, polar aprotic solvent | Thioether intermediate | 70–90% |
| Coupling with ethanimidamide | Thioether intermediate, ethanimidamide precursor, base | Room temperature to 50°C, inert atmosphere | Thio-substituted ethanimidamide | 60–80% |
| Hydroxylation | Amidino-thioether, hydroxylamine HCl | Mild aqueous/mixed solvent, controlled pH | This compound | 50–85% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a trifluoromethylpyridine precursor (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) with hydroxylamine derivatives in a methanol/water solvent system. Sodium bicarbonate is often used to neutralize HCl byproducts, with yields ranging from 58% to 93% depending on substituent steric effects and reaction time .
- Optimization : Higher yields (>85%) are achieved with slow addition of hydroxylamine hydrochloride and vigorous stirring to mitigate side reactions.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Workflow :
- Mass Spectrometry : Exact mass analysis (e.g., via HRMS) should match the theoretical molecular weight of 234.068076 g/mol (calculated for C₉H₈F₃N₃OS) .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 8.6–8.8 ppm (pyridine protons), δ 10.2–10.5 ppm (hydroxyimino NH).
- ¹³C NMR : δ 120–125 ppm (CF₃ group), δ 160–165 ppm (C=S/C=N) .
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for trifluoromethylpyridine derivatives?
- Case Study : Structural analogs (e.g., 2-(4-nitrophenyl)-N′-hydroxyethanimidamide) show antiplasmodial activity (IC₅₀: 0.2–1.8 μM), but discrepancies arise due to:
- Electron-withdrawing substituents (e.g., nitro groups) enhancing stability but reducing solubility.
- Stereoelectronic effects : Trifluoromethyl groups increase metabolic resistance but may sterically hinder target binding .
- Mitigation : Perform dose-response assays in parallel with solubility studies (e.g., shake-flask method) to differentiate intrinsic activity from bioavailability limitations.
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Protocol :
Docking Studies : Use AutoDock Vina to model interactions with enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
QSAR Analysis : Correlate substituent Hammett constants (σ) with inhibitory potency. For example, electron-deficient aryl groups (σ > 0.5) enhance PfDHODH inhibition by 30–50% .
ADMET Prediction : SwissADME predicts logP values >2.5 for trifluoromethyl derivatives, suggesting moderate blood-brain barrier penetration but potential hepatotoxicity .
Safety and Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
